
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. The reaction conditions often include low temperatures and acidic environments to stabilize the diazonium group. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing compounds.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be replaced by other functional groups, such as halides or hydroxyl groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a versatile tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Diazonio-1-(dicyclohexylmethoxy)ethen-1-olate include:
- 2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate
- 2-Diazonio-1-[2-(methylamino)ethoxy]ethenolate
These compounds share the diazonium group but differ in their substituents, which can affect their reactivity and applications. The unique structure of this compound, with its dicyclohexylmethoxy group, provides distinct properties that can be advantageous in specific chemical reactions and applications.
Eigenschaften
CAS-Nummer |
139021-84-4 |
|---|---|
Molekularformel |
C15H24N2O2 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
dicyclohexylmethyl 2-diazoacetate |
InChI |
InChI=1S/C15H24N2O2/c16-17-11-14(18)19-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h11-13,15H,1-10H2 |
InChI-Schlüssel |
NGMDPJVYRMTZDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C2CCCCC2)OC(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


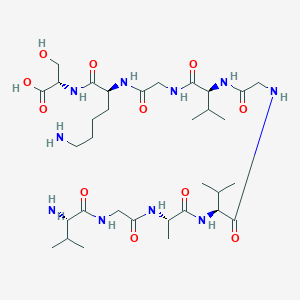
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)

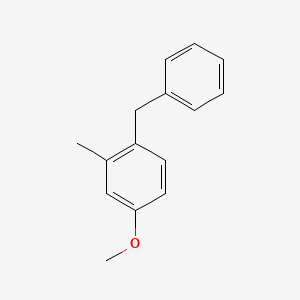

![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)
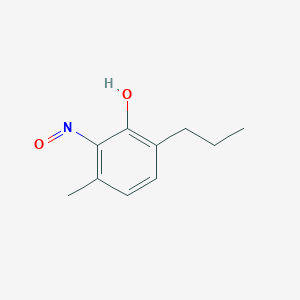


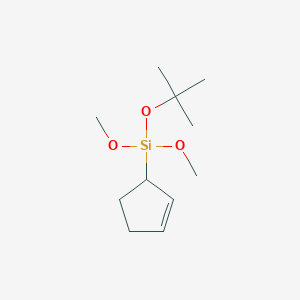


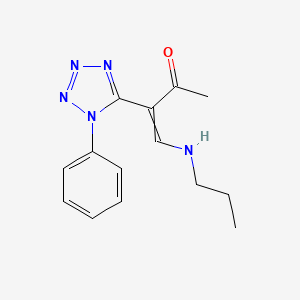
![3-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]propane-1,2-diol](/img/structure/B14275855.png)
